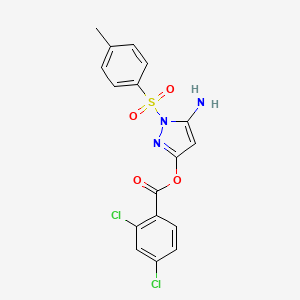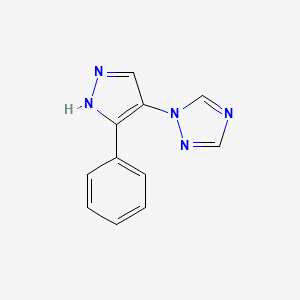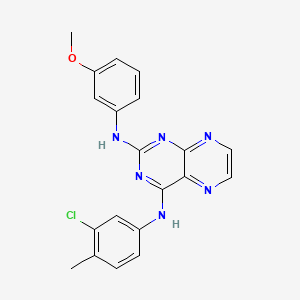
N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine is a pteridine derivative characterized by the presence of a 3-chloro-4-methylphenyl and a 3-methoxyphenyl group. Pteridines are heterocyclic compounds with a wide range of biological activities, and modifications on their structure can lead to compounds with potential therapeutic applications.
Synthesis Analysis
Although the provided papers do not directly discuss the synthesis of N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine, they do provide insights into related synthetic methods. For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidines with various substitutions at position 5 involves C5-alkylation or cyclization to form the pyrimidine ring . This suggests that a similar approach could be used for the synthesis of the pteridine core of the compound , followed by the introduction of the appropriate phenyl groups at positions N4 and N2.
Molecular Structure Analysis
The molecular structure of pteridine derivatives is crucial for their biological activity. The presence of substituents on the pteridine ring can significantly affect the compound's electronic properties and, consequently, its biological interactions. The intramolecular charge transfer (ICT) phenomenon, as discussed in the context of a chemosensor for silver ions , is an example of how substituents can influence the electronic characteristics of a molecule. For N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine, the electron-donating methoxy group and the electron-withdrawing chloro group would likely impact the molecule's ICT properties.
Chemical Reactions Analysis
The reactivity of pteridine derivatives can be inferred from the reactions described in the papers. For example, the reaction of 2,4-diamino-6-hydroxypyrimidines with diisopropoxyphosphoryl compounds leads to the formation of regioisomers, which can be separated and further modified . This indicates that the pteridine core in N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine could undergo similar reactions, allowing for the selective functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pteridine derivatives are influenced by their substituents. The papers do not provide specific data on the compound , but they do offer insights into related compounds. For example, the antiviral activity of certain 2,4-diaminopyrimidine derivatives is mentioned, with some showing significant inhibition of retrovirus replication . This suggests that the biological activity of N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine could be explored in a similar context, considering its structural similarities to the compounds studied.
Applications De Recherche Scientifique
Antiviral Activity of Related Compounds
Studies on pteridine derivatives have shown potential in the antiviral domain. For instance, derivatives of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 demonstrated notable inhibitory activity against retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).
Larvicidal Activity
Pyrimidine derivatives linked with morpholinophenyl groups exhibited significant larvicidal activity against third instar larvae, suggesting their potential use in pest control applications (Gorle et al., 2016).
Electrochromic Properties
Research into polyureas containing N,N,N’,N’-tetraphenyl-phenylenediamine in the backbone, a structure related to the query compound, showed interesting thermal, photophysical, electrochemical, and electrochromic properties, indicating potential applications in material science and engineering (江明哲, 2009).
Luminescent Properties
A study on luminescent mono- and binuclear cyclometalated platinum(II) complexes of 6-phenyl-2,2‘-bipyridines, closely related structurally, explored their potential in light-emitting devices due to their significant emissive properties in fluid solution at room temperature (Lai et al., 1999).
Antimalarial Effects
Research on N6-(arylmethyl)-N6-methyl-2,4,6-pteridinetriamines and related derivatives showcased exceptional suppressive antimalarial activity, indicating their potential application in developing new antimalarial drugs (Elslager et al., 1981).
Propriétés
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-2-N-(3-methoxyphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c1-12-6-7-14(11-16(12)21)24-19-17-18(23-9-8-22-17)26-20(27-19)25-13-4-3-5-15(10-13)28-2/h3-11H,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIIFIOXVFTONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride](/img/structure/B2551825.png)
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2551826.png)
![Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate](/img/structure/B2551827.png)
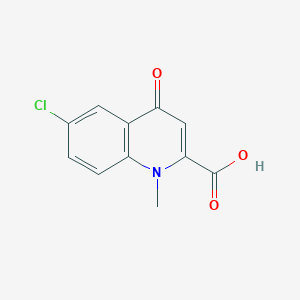
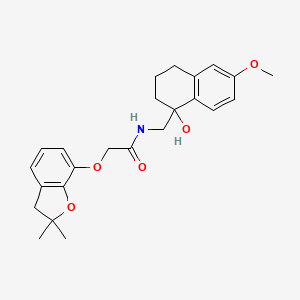

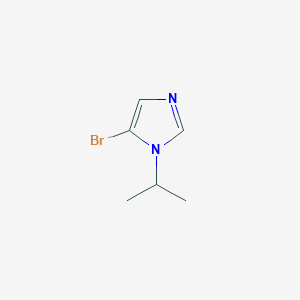
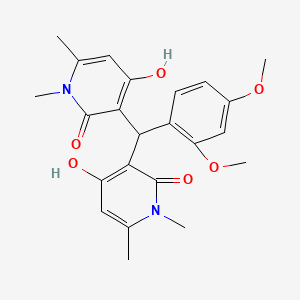

![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551839.png)
